Melinacidin IV

Description

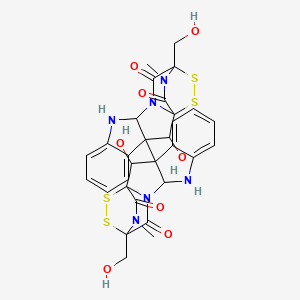

Structure

2D Structure

Properties

CAS No. |

37934-52-4 |

|---|---|

Molecular Formula |

C30H28N6O8S4 |

Molecular Weight |

728.8 g/mol |

IUPAC Name |

2-hydroxy-3-[2-hydroxy-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14-(hydroxymethyl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C30H28N6O8S4/c1-33-23(43)29-17(39)27(13-7-3-5-9-15(13)31-19(27)35(29)21(41)25(33,11-37)45-47-29)28-14-8-4-6-10-16(14)32-20(28)36-22(42)26(12-38)34(2)24(44)30(36,18(28)40)48-46-26/h3-10,17-20,31-32,37-40H,11-12H2,1-2H3 |

InChI Key |

VGJIEAUSEFTEPX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C23C(C4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C)O)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Melinacidin Iv

Diverse Fungal Producers and Their Ecological Niches

Melinacidin IV has been isolated from several fungal genera, highlighting its widespread distribution within the fungal kingdom. These fungi occupy a range of environments, from soil and decaying plant material to marine habitats and indoor environments.

Acrostalagmus Species (e.g., A. luteoalbus, A. cinnabarinus var. melinacidinus)

Acrostalagmus species are recognized as significant producers of this compound. mdpi.comnp-mrd.orgcapes.gov.brnpatlas.orgnaturalproducts.net Acrostalagmus cinnabarinus var. melinacidinus was the source from which this compound was originally isolated. capes.gov.brnpatlas.orgnaturalproducts.netnih.gov More recently, Acrostalagmus luteoalbus has been identified as a producer of this compound, along with Melinacidin II and III. mdpi.comnih.gov This species has been found as a major colonizer of wet cork insulation material in buildings, suggesting its adaptation to damp indoor environments. mdpi.comnih.gov The presence of Acrostalagmus in settled dust within these buildings indicates the potential for dispersal of its metabolites. mdpi.comnih.gov Fungi of the genus Acrostalagmus are known to be alkalitolerant or alkalophilic and are widely distributed in various ecological settings, including forests, sand ridges, and marine and polar ecosystems. mdpi.com

Isolation and Detection: Mass spectrometry has been a key analytical tool for the identification of this compound from A. luteoalbus. mdpi.comnih.gov High-performance liquid chromatography coupled with UV detection (HPLC-UV) has been used to quantify the production of this compound, with one study reporting a concentration of 230 µg/mL in an ethanol (B145695) extract of A. luteoalbus. mdpi.com

Westerdykella Species (e.g., W. reniformis sp. nov.)

A novel species, Westerdykella reniformis, has been identified as a producer of this compound. researchgate.netnih.govkab.ac.ug This fungus was isolated from the red alga Polysiphonia sp. collected from the tidal zone, indicating a marine or littoral ecological niche. researchgate.netnih.gov Westerdykella species are saprobic fungi, commonly found worldwide on substrates like soil, dung, and plant material. nih.gov The genus is characterized by the production of cleistothecioid ascomata. researchgate.net Organic extracts from rice-based fermentation of W. reniformis have shown antibiotic activity, which led to the identification of this compound and chetracin B as the active compounds. researchgate.netnih.gov

Isolation and Identification: The isolation of this compound from W. reniformis involved fermentation on a rice-based medium, followed by extraction with organic solvents. researchgate.netnih.gov The identification was confirmed through high-resolution mass spectra and UV absorbance traces. researchgate.net

Verticillium Species (e.g., V. tenerum, V. dahliae)

Verticillium tenerum is another fungal species known to produce this compound. nih.govmdpi.comobolibrary.orgresearchgate.netcore.ac.uk The compound is also referred to as 11α,11'α-dihydroxychaetocin in literature related to its isolation from this fungus. core.ac.uk Verticillium species have been described in building materials, including cork. mdpi.com

Chaetomium Species (e.g., C. virescens var. thielavioideum NHL 2827, Chaetomium sp.)

This compound, also identified as 12α,12α'-dihydroxychaetocin, has been isolated from Chaetomium virescens var. thielavioideum NHL 2827 and other Chaetomium species. nih.govmdpi.com These fungi are often found alongside other toxigenic species in water-damaged building materials. mdpi.com

Cladobotryum Species

Species within the genus Cladobotryum have also been reported to produce this compound. acs.org Cladobotryum species are often found as mycoparasites on other fungi. pnas.org A New Zealand isolate of a Cladobotryum species, when grown on rice, yielded this compound along with other metabolites. acs.org The evolution of the biosynthetic pathway for this compound suggests it may have been acquired early in the evolution of this and related genera, though it appears to have been lost in some lineages. nih.govasm.org

Isolation and Purification: For Cladobotryum sp., the fungus was cultivated on rice, and after 14 days, the growth medium was extracted with ethyl acetate (B1210297). The purification of this compound involved successive chromatographic techniques, including silica (B1680970) gel, Sephadex LH-20, and reverse-phase C18 column chromatography, followed by high-performance liquid chromatography (HPLC). acs.org

Trichoderma Species (e.g., T. hamatum, T. lixii)

Genomic studies of Trichoderma species have revealed the genetic potential for this compound production. In Trichoderma hamatum, a biosynthetic gene cluster associated with the production of this compound has been identified. researchgate.netresearchgate.netmdpi.com This species is often found in the rhizosphere soil of plants and acts as a biocontrol agent against soil-borne pathogens. researchgate.netmdpi.com While the production of this compound has not been directly reported in Trichoderma lixii, genomic analysis has identified a putative gene cluster with high similarity to the this compound biosynthetic gene cluster from Escovopsis weberi. mdpi.comnih.gov T. lixii is a versatile colonizer of diverse environments, including those contaminated with pollutants. mdpi.comnih.gov

Summary of Fungal Producers and Their Niches

| Fungal Genus | Species Example(s) | Ecological Niche/Source |

| Acrostalagmus | A. luteoalbus, A. cinnabarinus var. melinacidinus mdpi.comcapes.gov.br | Damp indoor environments (e.g., wet cork insulation), soil, decaying plant material, marine and polar ecosystems. mdpi.comnih.govmdpi.com |

| Westerdykella | W. reniformis sp. nov. researchgate.net | Marine environments (isolated from red algae), saprobic on soil, dung, and plant material. researchgate.netnih.govnih.gov |

| Verticillium | V. tenerum, V. dahliae nih.gov | Building materials. mdpi.com |

| Chaetomium | C. virescens var. thielavioideum nih.gov | Water-damaged building materials. mdpi.com |

| Cladobotryum | Cladobotryum sp. acs.org | Mycoparasitic on other fungi. pnas.org |

| Trichoderma | T. hamatum, T. lixii researchgate.netmdpi.com | Rhizosphere soil, diverse environments including polluted sites. researchgate.netmdpi.commdpi.comnih.gov |

Escovopsis Species (e.g., E. weberi), a Pathogen in Symbiotic Systems

This compound is a key secondary metabolite produced by fungi of the genus Escovopsis, which are known as specialized mycoparasites of the fungal gardens cultivated by fungus-growing ants. nih.gov Specifically, Escovopsis weberi has been identified as a producer of this compound. nih.govmdpi.com These fungi represent a significant threat to the symbiosis between the ants and their cultivated fungus, Leucoagaricus gongylophorus. mdpi.com The production of this compound is part of the pathogenic arsenal (B13267) of Escovopsis, which, when it infects the fungal garden, can lead to the collapse of the ant colony. researchgate.net

The biosynthesis of this compound by Escovopsis is not merely a passive process. Research has shown that the production of this compound is significantly upregulated when E. weberi infects its fungal host. nih.gov This suggests an active role for the compound in the parasitic interaction. This compound, along with other metabolites like shearinine D, acts as a virulence factor. nih.govethz.ch It has been shown to inhibit the growth of Pseudonocardia, a genus of actinobacteria that lives in a defensive mutualism with the ants, protecting the fungal garden from pathogens like Escovopsis. researchgate.netbiorxiv.org This chemical warfare highlights the complex co-evolutionary arms race occurring within this symbiotic system. researchgate.net The biosynthetic gene cluster for this compound has been identified in E. weberi and its presence has been noted in various Escovopsis strains, indicating its importance across the genus. nih.gov

Optimized Cultivation Strategies for Metabolite Production

Standard Fermentation Conditions for Fungal Isolates

The production of this compound for research purposes relies on the cultivation of the producing fungi under controlled laboratory conditions. Large-scale axenic cultures of E. weberi have been successfully grown on potato glucose agar (B569324) (PGA) plates to yield sufficient quantities of the compound for structural elucidation. nih.gov Another successful approach involves solid-state fermentation on a rice-based medium. researchgate.net For instance, the fungus Westerdykella reniformis, another producer of this compound, has been cultivated on brown rice medium. researchgate.net

Liquid fermentation techniques have also been employed. For example, submerged liquid culture fermentation has been utilized for growing fungal species that produce related compounds. mdpi.com The choice of fermentation medium is critical, with components like glucose, dextrin, yeast extract, and cottonseed meal being used in various formulations. google.com The temperature for fermentation is typically maintained between 18 and 40°C, with an optimal range of 26 to 35°C, and production usually peaks within 2 to 10 days. google.com

One Strain Many Compounds (OSMAC) Approaches for Diversified Metabolite Profiles

The "One Strain Many Compounds" (OSMAC) approach is a valuable strategy to enhance the chemical diversity of metabolites produced by a single fungal strain by systematically altering cultivation parameters. mdpi.comontosight.aiscielo.br This can include modifying media composition, aeration, temperature, and culture format (solid vs. liquid). mdpi.commdpi.com The core principle is that microorganisms possess the genetic potential to produce a wider array of compounds than what is observed under standard laboratory conditions. ontosight.aimdpi.com

While specific OSMAC strategies directly targeting this compound production are not extensively detailed in the provided context, the application of this approach to other fungi demonstrates its potential. For example, studies on leaf litter fungi have shown that varying fermentation media and using epigenetic modifiers can induce the production of a diverse range of secondary metabolites. mdpi.comugr.es This principle could be applied to Escovopsis or other this compound-producing strains to potentially increase yields or discover novel analogs of the compound.

Advanced Analytical Techniques for Isolation and Structural Elucidation

Liquid-Liquid Extraction and Chromatographic Purification (e.g., HPLC)

The isolation of this compound from fungal cultures involves a multi-step purification process. A common initial step is liquid-liquid extraction of the fungal biomass or fermentation broth. Ethyl acetate is a frequently used solvent for this purpose. nih.gov The crude extract obtained is then subjected to further purification.

Open column chromatography using silica gel is a standard technique to fractionate the extract based on polarity. nih.gov Fractions containing the desired compounds are then further purified using semi-preparative High-Performance Liquid Chromatography (HPLC). nih.gov A C18 column is often employed for the final purification step, yielding pure this compound. nih.govmdpi.com

High-Resolution Mass Spectrometry (LC/HRMS, MS/MS) for Detection and Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC/HRMS), is an indispensable tool for the detection and structural confirmation of this compound. nih.gov HRMS analysis of this compound reveals a protonated molecule [M+H]⁺ at an m/z of 729.0937, which corresponds to the molecular formula C₃₀H₂₈N₆O₈S₄. nih.gov The mass spectrum also shows a characteristic M+2 signal, indicating the presence of multiple sulfur atoms. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com This technique, along with 2D Nuclear Magnetic Resonance (NMR) spectroscopy data, helps in the complete structural elucidation of the molecule, confirming its identity as this compound by comparing the data with literature values. nih.gov LC/HRMS is also used for the dereplication of known compounds in fungal extracts, a process that quickly identifies previously characterized metabolites. upeikerrlab.ca

Biosynthetic Pathways and Genetic Determinants of Melinacidin Iv

Precursor Incorporation and Biogenetic Hypothesis of the Dioxopiperazine Core

The foundational structure of Melinacidin IV is the dioxopiperazine ring, which is assembled from common amino acid building blocks. nih.gov This core is then elaborately decorated by a series of tailoring enzymes to yield the final complex molecule.

The biosynthesis of the this compound core begins with the incorporation of two specific amino acids: L-tryptophan and L-serine. nih.govmdpi.com this compound is a dimeric alkaloid, meaning its structure is composed of two identical monomeric units, each derived from one molecule of tryptophan and one of serine. mdpi.comucl.ac.uk These amino acids are the fundamental precursors that are condensed to form the six-membered dioxopiperazine ring, which serves as the central scaffold for subsequent modifications. nih.gov The indole (B1671886) side chain of tryptophan is particularly important as it undergoes further cyclization to form the characteristic tetracyclic pyrroloindoline system seen in the final structure. nih.gov

The assembly of the dioxopiperazine core from its amino acid precursors is catalyzed by a large, multimodular enzyme known as a Nonribosomal Peptide Synthetase (NRPS). nih.govmdpi.com In fungi, NRPSs act as molecular assembly lines to link amino acids together without the use of ribosomes. mdpi.com The this compound biosynthetic gene cluster (BGC0001585) contains a gene encoding an NRPS, which is predicted to perform this crucial function. u-tokyo.ac.jpsecondarymetabolites.org The NRPS enzyme selects and activates the L-tryptophan and L-serine precursors, catalyzes the formation of a peptide bond between them, and then facilitates a "head-to-tail" cyclization to release the dipeptide as the stable 2,5-diketopiperazine ring. nih.gov

Mechanistic Insights into Sulfur Atom Incorporation

A defining feature of this compound and other ETPs is the transannular sulfur bridge. nih.gov The incorporation of these sulfur atoms is not a simple reaction but a multi-step enzymatic cascade involving several classes of enzymes. nih.gov

Based on well-studied analogous pathways like that of gliotoxin (B1671588), the process of sulfurization begins after the formation of the dioxopiperazine core. nih.gov First, a Cytochrome P450 monooxygenase is proposed to hydroxylate the alpha-carbon positions of the dioxopiperazine ring. nih.govnih.gov This oxidation step is critical for activating the core for the subsequent attachment of sulfur.

Following hydroxylation, a specialized Glutathione (B108866) S-transferase (GST) catalyzes the conjugation of the activated core with glutathione, a tripeptide that serves as the primary sulfur donor in this pathway. nih.govcaltech.edu The gene cluster for this compound contains genes predicted to encode both Cytochrome P450 enzymes and a Glutathione S-transferase, indicating a conserved mechanism for sulfur incorporation. nih.gov

After the glutathione adduct is formed, other enzymes are responsible for cleaving away parts of the glutathione molecule, leaving behind a dithiol precursor. The final and critical step in forming the characteristic sulfur bridge is the oxidation of this dithiol intermediate to create the transannular disulfide bond. nih.gov This reaction is catalyzed by a highly specific FAD-dependent oxidoreductase. mdpi.comnih.gov In the gliotoxin pathway, the enzyme responsible is known as GliT. mdpi.comresearchgate.net An analogous FAD-dependent oxidoreductase is encoded within the this compound BGC, tasked with performing this final oxidation to complete the epipolythiodioxopiperazine structure. nih.gov

Characterization of Biosynthetic Gene Clusters (BGCs)

The complete set of enzymes required to produce this compound is encoded in a contiguous region of the fungal genome known as a Biosynthetic Gene Cluster (BGC). nih.gov The identification and analysis of this BGC provide a genetic blueprint for the molecule's production.

The BGC responsible for this compound synthesis has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database as BGC0001585 . u-tokyo.ac.jpnih.gov This cluster was first characterized from Escovopsis weberi, a fungal parasite found in the gardens of fungus-growing ants. nih.govresearchgate.net The presence of the this compound BGC has also been noted in other fungi, such as those of the genus Acrostalagmus. nih.gov Genomic analysis reveals that the cluster contains all the necessary genetic information for the pathway, including the core NRPS, tailoring enzymes like Cytochrome P450s, a Glutathione S-transferase, and the final FAD-dependent oxidoreductase. secondarymetabolites.orgnih.gov

Table 1: Key Putative Genes in the this compound Biosynthetic Gene Cluster (BGC0001585)

| Putative Gene Product | Enzyme Class | Proposed Function in this compound Biosynthesis |

|---|---|---|

| NRPS | Nonribosomal Peptide Synthetase | Condensation of L-tryptophan and L-serine; cyclization to form the dioxopiperazine core. |

| P450 Monooxygenase | Cytochrome P450 | Hydroxylation of the dioxopiperazine core to activate it for sulfur attachment. |

| GST | Glutathione S-transferase | Conjugation of the activated core with glutathione, the sulfur donor. |

| FAD-Oxidoreductase | FAD-dependent Oxidoreductase | Catalysis of the final oxidation of the dithiol intermediate to form the disulfide bridge. |

Identification of Non-Ribosomal Peptide Synthetase (NRPS) and Related Genes

The core of the this compound biosynthetic pathway is a Non-Ribosomal Peptide Synthetase (NRPS). These large, multi-domain enzymes are responsible for assembling the peptide backbone of the molecule in a stepwise fashion, independent of the ribosome. In the fungus Escovopsis weberi, the producing organism, the this compound BGC contains a key NRPS gene. u-tokyo.ac.jpresearchgate.net

The identification of this NRPS and other related genes within the BGC is crucial for understanding the complete biosynthetic process. These ancillary genes typically encode for tailoring enzymes that modify the initial peptide scaffold, as well as transporters and transcription factors that regulate the expression of the cluster. nih.govmdpi.com For instance, studies on Trichoderma hamatum and Trichoderma lixii have identified NRPS-like gene clusters with homology to the this compound BGC, suggesting a potential for biosynthesis of similar compounds in these species. mdpi.comnih.govresearchgate.netd-nb.info

Application of Bioinformatic Tools (e.g., antiSMASH) for BGC Prediction

The prediction and annotation of biosynthetic gene clusters (BGCs) for secondary metabolites like this compound heavily rely on bioinformatic tools. biorxiv.org One of the most widely used platforms for this purpose is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). mdpi.comresearchgate.net This software pipeline is designed to identify BGCs within a given genome sequence by searching for the characteristic gene cassettes that encode for enzymes like NRPS and polyketide synthases (PKS). researchgate.netbiorxiv.org

Researchers have successfully employed antiSMASH to identify the this compound BGC in various fungal genomes. mdpi.comnih.gov For example, analysis of the Trichoderma hamatum genome using antiSMASH predicted a total of 52 BGCs, including one responsible for the biosynthesis of this compound. nih.gov Similarly, in Trichoderma lixii, antiSMASH was used to identify candidate genes for secondary metabolite production, revealing NRPS gene clusters with similarity to the this compound BGC. mdpi.comresearchgate.net These predictions are instrumental in guiding further experimental validation and characterization of the biosynthetic pathway.

Integration with the MIBiG Database (e.g., BGC0001585)

To standardize and centralize the information on BGCs, the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database was established. This public repository serves as a crucial reference for researchers in the field of natural products. The BGC responsible for this compound production in Escovopsis weberi has been deposited in the MIBiG database under the accession number BGC0001585 . u-tokyo.ac.jpnih.govpnas.org

This entry contains detailed information about the gene cluster, including the organism, the final product (this compound), and a list of the 11 genes within the cluster. u-tokyo.ac.jp The availability of this data in a standardized format facilitates comparative genomic studies and allows researchers to quickly identify homologous BGCs in newly sequenced genomes. nih.govpnas.org For instance, studies have used the MIBiG database to compare predicted BGCs from various fungal species, such as Escovopsis and Trichoderma, with the known this compound cluster. nih.govmdpi.comresearchgate.netpnas.org This comparative approach helps in identifying potential producers of this compound or related novel compounds.

Comparative Genomics and Evolutionary Analysis of this compound BGCs

The study of the this compound biosynthetic gene cluster (BGC) extends beyond its identification and characterization. Comparative genomics and evolutionary analyses provide insights into the distribution, diversification, and origins of this important secondary metabolite.

Genomic Features of this compound-Producing Fungi

The fungi known to produce this compound, primarily species within the genus Escovopsis, exhibit specific genomic features. These fungi are often specialized parasites of fungus-growing ant gardens. researchgate.netbiorxiv.org Their genomes, which have been sequenced and analyzed, are typically in the range of 21.4 to 38.3 Mb and are composed of 7-8 chromosomes. nih.govpnas.org

A notable characteristic of these genomes is the presence of a diverse array of BGCs, which encode for a variety of secondary metabolites that likely play a role in their symbiotic and parasitic lifestyles. mdpi.comresearchgate.net The this compound BGC (BGC0001585) is present in most strains of Escovopsis associated with higher-order attine ants, suggesting its importance in these specific ecological niches. researchgate.netresearchgate.net Comparative analyses have revealed that while the genomes of different Escovopsis species show a high degree of co-linearity, there is also evidence of gene loss and gain, including in the repertoire of BGCs, which contributes to their functional diversification. researchgate.net

Phylogenetic Distribution and Ancestral State Reconstruction of BGCs

The phylogenetic distribution of the this compound BGC has been investigated to understand its evolutionary history. This BGC is found in various Escovopsis lineages, particularly those that parasitize the gardens of more derived leaf-cutter ants. researchgate.netpnas.org However, it is notably absent in some basal lineages and in closely related genera like Trichoderma, although some homologous genes, including the backbone NRPS, can be found in these species. nih.govpnas.org

Ancestral state reconstruction analyses have been employed to trace the evolutionary trajectory of the this compound BGC. nih.govpnas.org These studies suggest that the capability to synthesize this compound may have evolved early within the Hypocreales family and was subsequently lost in certain clades. nih.govpnas.org The distribution pattern of the this compound BGC across different fungal lineages highlights its potential role in the adaptation of these fungi to specific ecological contexts, particularly in the complex environment of ant fungal gardens. nih.govresearchgate.net

Orthologous Gene Cluster Comparisons across Different Genera

Comparing the this compound BGC with orthologous clusters in other fungal genera provides valuable insights into the evolution of this biosynthetic pathway. While the complete BGC for this compound is characteristic of Escovopsis, homologous gene clusters, or at least key genes from the cluster, have been identified in other genera like Trichoderma. nih.govmdpi.compnas.org

For example, a study on Trichoderma lixii identified NRPS gene clusters with at least 45% identity to the this compound BGC from Escovopsis weberi. mdpi.comresearchgate.net These findings suggest that components of the biosynthetic machinery for this compound may be more widespread than the compound itself. The comparison of these orthologous clusters, often facilitated by tools like BiG-SCAPE for creating sequence similarity networks, allows researchers to identify gene cluster families (GCFs). nih.govpnas.org The this compound BGC groups into a GCF with other highly similar clusters, indicating they likely produce variants of the same or related compounds. nih.govpnas.org These comparative analyses are crucial for understanding the evolutionary dynamics of secondary metabolite production and for discovering novel natural products.

Molecular Mechanisms of Action of Melinacidin Iv

Interference with Fundamental Metabolic Pathways

Melinacidin IV has been shown to disrupt crucial metabolic processes in bacterial systems, most notably the biosynthesis of nicotinic acid.

Disruption of Nicotinic Acid Biosynthesis in Bacterial Systems (e.g., Bacillus subtilis)

Research has demonstrated that this compound effectively blocks the synthesis of nicotinic acid and its amide derivative in Bacillus subtilis. nih.govnih.gov The inhibitory action of the compound can be reversed by the addition of nicotinic acid, its amide, or nicotinamide (B372718) adenine (B156593) dinucleotides. nih.govnih.gov However, this reversal is not observed with the addition of precursors such as L-kynurenine, L-3-hydroxykynurenine, L-hydroxyanthranilic acid, or quinolinic acid. nih.govnih.gov This suggests a specific point of interference within the nicotinic acid biosynthetic pathway.

The inability of quinolinic acid to reverse the inhibitory effects of this compound initially pointed towards the enzyme quinolinate phosphoribosyl-transferase as the potential target. nih.govnih.gov This enzyme is responsible for the conversion of quinolinic acid to nicotinate (B505614) ribonucleotide, a key step in the biosynthesis of nicotinic acid. nih.govnih.gov However, studies using a purified form of this enzyme from a Pseudomonas strain did not show any impairment of its activity in the presence of this compound. nih.govnih.gov This finding suggests that the lack of reversal by quinolinic acid in B. subtilis cultures might be due to issues with the cellular uptake of quinolinate, rather than direct inhibition of the enzyme itself. nih.govnih.gov

Direct Interactions with Cellular Components and Enzymes

Beyond its effects on metabolic pathways, this compound is also known to interact directly with key cellular enzymes and components.

Inhibition of Bacterial Fatty Acid Synthesis (e.g., FabH Protein in Escherichia coli)

This compound has been identified as an inhibitor of bacterial fatty acid synthesis. A key target in this pathway is the FabH protein, which is essential for initiating the synthesis of fatty acids in bacteria. mdpi.comnih.gov The inhibition of FabH can disrupt the formation of the bacterial cell membrane and the development of biofilms, ultimately hindering bacterial growth and reproduction. mdpi.com While direct studies on this compound's interaction with FabH are ongoing, related compounds with similar core structures have shown significant binding affinity to the FabH protein from Escherichia coli. nih.govfrontiersin.org

General Modulation of Biological Signaling Pathways

This compound is a member of the epipolythiodiketopiperazine (ETP) class of natural products, which are recognized for their ability to interact with and modulate various biological signaling pathways. mdpi.comontosight.ai The reactivity of the characteristic disulfide bridge in ETPs is central to their biological activity, enabling them to influence cellular processes through several mechanisms. mdpi.comsemanticscholar.org

A primary mechanism attributed to the ETP class is the generation of reactive oxygen species (ROS). mdpi.comsemanticscholar.org The disulfide bridge can undergo redox cycling, where it is reduced by cellular reductants, such as glutathione (B108866), to a dithiol form. This dithiol can then be re-oxidized, a process that generates ROS, including superoxide (B77818) ions and hydrogen peroxide. mdpi.com This induction of oxidative stress can, in turn, trigger various cell signaling cascades, often culminating in cell death. mdpi.com

Furthermore, the disulfide bond can react with thiol groups, particularly the cysteine residues in proteins. This can lead to the formation of mixed disulfides, thereby inactivating critical thiol-containing enzymes and disrupting their function within signaling pathways. mdpi.com There is also evidence to suggest that ETPs can interfere with zinc-finger proteins by ejecting zinc ions, a mechanism that could disrupt the function of numerous transcription factors and other proteins involved in signal transduction. mdpi.comucl.ac.uk

While specific studies on this compound are limited, research on closely related BPI-ETPs provides insight into potential pathway modulation. For example, certain ETPs have been shown to interfere with the AP-1 signaling pathway and induce the cell cycle inhibitor protein p21. mdpi.com Others activate multiple pathways that lead to apoptosis, involving the activation of initiator caspases like caspase-8 and effector caspases such as caspase-3. mdpi.com The well-studied ETP chaetocin (B1668567) is known to inhibit histone methyltransferases, which are crucial epigenetic regulators, although this inhibition may be non-specific. mdpi.com These examples highlight the diverse ways in which the ETP scaffold, shared by this compound, can perturb cellular signaling.

Cytotoxicity Mechanisms at the Cellular Level

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. mdpi.com Its efficacy has been demonstrated in the nanomolar range, indicating significant potential as a cytotoxic agent. mdpi.comnih.gov The cellular mechanisms underlying this toxicity are understood to be linked to the general activities of the ETP class of compounds. semanticscholar.org

Table 1: Documented Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Potency | Reference(s) |

|---|---|---|---|

| HCT-8 | Colorectal Tumor | Nanomolar range (3 to 54 nM) | mdpi.comnih.gov |

| Bel-7402 | Hepatocellular Carcinoma | Nanomolar range (3 to 54 nM) | mdpi.comnih.govsci-hub.se |

| BGC-823 | Gastric Cancer | Nanomolar range (3 to 54 nM) | mdpi.comnih.gov |

| A549 | Lung Carcinoma | Nanomolar range (3 to 54 nM) | mdpi.comnih.gov |

| A2780 | Ovarian Cancer | Nanomolar range (3 to 54 nM) | mdpi.comnih.gov |

The primary proposed mechanism for ETP-induced cytotoxicity is the induction of apoptosis through overwhelming cellular oxidative stress. mdpi.commdpi.com The generation of ROS, as described in the previous section, can lead to mitochondrial damage, a key event in the intrinsic apoptotic pathway. mdpi.com Studies on extracts containing melinacidins have suggested the induction of either necrotic or apoptotic cell death. mdpi.com

Research on related ETP compounds provides further detail on potential cytotoxic mechanisms. For example, some ETPs are known to induce a G2/M phase cell cycle arrest in cancer cells. semanticscholar.orgnih.gov This arrest prevents cells from progressing through mitosis and can be a prelude to apoptosis. The induction of apoptosis by ETPs is often caspase-dependent. mdpi.com This involves the activation of a cascade of proteases that dismantle the cell in a controlled manner. For instance, certain ETPs activate caspase-8 and caspase-3, leading to the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP) and subsequent cell death. mdpi.com While these specific events have not been definitively documented for this compound itself, its structural similarity and potent cytotoxicity strongly suggest it operates through similar apoptotic and cell-cycle-disrupting mechanisms. mdpi.comsemanticscholar.orgnih.gov

Preclinical Biological Activities of Melinacidin Iv

Comprehensive Antimicrobial Spectrum and Specificity Studies

Melinacidin IV exhibits a notable spectrum of antimicrobial activity, with pronounced efficacy against certain bacteria and fungi.

Antibacterial Activity

The antibacterial properties of this compound have been investigated against both Gram-positive and Gram-negative bacteria, as well as symbiotic bacteria.

This compound has shown potent activity against a variety of Gram-positive bacteria. capes.gov.brnih.gov Its mechanism of action in Bacillus subtilis involves the inhibition of nicotinic acid and its amide synthesis. mdpi.comasm.org The biosynthetic pathway to nicotinic acid is disrupted before the formation of quinolinic acid. mdpi.comasm.org

Studies have demonstrated its effectiveness against clinically significant resistant strains. Organic extracts containing this compound have been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). researchgate.netnih.gov Specifically, this compound has exhibited a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL against MRSA and 22 µg/mL against VRE. mdpi.comrsc.org This activity against MRSA was noted to be twice that of the positive control, vancomycin. mdpi.com

| Bacterium | Activity Metric | Result | Source |

|---|---|---|---|

| Bacillus subtilis | Mechanism | Inhibits nicotinic acid synthesis | mdpi.comasm.org |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.7 µg/mL | mdpi.comrsc.org |

| Vancomycin-resistant Enterococcus faecium (VRE) | MIC | 22 µg/mL | mdpi.comrsc.org |

In contrast to its potent effects on Gram-positive bacteria, this compound has shown limited to no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comacs.org However, organic extracts containing this compound have demonstrated inhibitory activity against Proteus vulgaris. researchgate.netnih.gov

A significant area of research has been the role of this compound in the complex symbiotic relationships of leafcutter ants. The fungus Escovopsis weberi, a parasite of the fungal gardens cultivated by these ants, produces this compound. mdpi.commdpi.com This compound is lethal to Pseudonocardia, a genus of symbiotic bacteria that lives on the ants and produces antifungal compounds to protect the gardens from Escovopsis. mdpi.commdpi.comnih.gov The production of this compound by Escovopsis represents a chemical warfare strategy to inhibit these defensive bacteria, allowing the parasite to thrive. nih.govbiocompare.comresearchgate.net Studies have confirmed that this compound is upregulated during the infection of the ants' fungal cultivar by E. weberi and effectively kills the two Pseudonocardia species associated with Acromyrmex echinatior leafcutter ants. nih.gov The minimum inhibitory concentrations (MICs) against these Pseudonocardia mutualists were found to be in the range of 0.5-10 µM. rsc.org

Antifungal Activity against Pathogenic Fungi

While primarily known for its antibacterial properties, this compound has also been noted to have some antifungal activity. The broader group of melinacidins, of which this compound is a part, exhibited antifungal activity against Nocardia asteroides and Blastomyces dermatitidis, with MIC values of 10 and 1000 μg/mL, respectively. mdpi.com However, it is generally considered to have weak or no activity against many other fungi. mdpi.com

Antiviral Activity

The antiviral potential of this compound and related compounds has been explored to a lesser extent. The melinacidin complex was reported to have marginal in vivo activity in mice infected with the Herpes virus. mdpi.com The broader class of epipolythiodioxopiperazines, to which this compound belongs, is known to possess antiviral properties. mdpi.comresearchgate.net

Antimalarial Activity

While research has highlighted the broad-spectrum bioactivities of this compound and related compounds, specific detailed studies focusing solely on its antimalarial activity are not extensively documented in the provided results. The primary focus of the available literature is on its antibacterial and cytotoxic properties. mdpi.comucl.ac.uk

Anticancer Activity in Established Cell Line Models

This compound has shown significant cytotoxic effects against a variety of cancer cell lines, indicating its potential as an anticancer agent.

This compound has demonstrated potent cytotoxic activity against a range of human and murine cancer cell lines. mdpi.comnih.gov It has been shown to be effective in the nanomolar range, with IC50 values between 3 and 54 nM, against five human cancer cell lines: HCT-8 (colon), Bel-7402 (liver), BGC-823 (gastric), A549 (lung), and A2780 (ovarian). nih.govmdpi.com The activity of this compound against Bel-7402 was particularly noted to be in the nanomolar range. sci-hub.se Furthermore, it has shown cytotoxicity against the murine P388 leukemia cell line. nih.govresearchgate.netsemanticscholar.org Studies have also documented its cytotoxic effects against SF-268 (central nervous system), MCF-7 (breast), NCI-H460 (lung), and HepG-2 (liver) cancer cell lines. mdpi.comnih.govresearchgate.net The cytotoxic properties of this compound have been observed in various research contexts, including studies on metabolites from fungi found in extreme environments. mdpi.comnih.govsemanticscholar.org

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| HCT-8 | Human Colon | 3 - 54 nih.govmdpi.com |

| Bel-7402 | Human Liver | 3 - 54 nih.govmdpi.comsci-hub.se |

| BGC-823 | Human Gastric | 3 - 54 nih.govmdpi.com |

| A549 | Human Lung | 3 - 54 nih.govmdpi.com |

| A2780 | Human Ovarian | 3 - 54 nih.govmdpi.com |

| P388 | Murine Leukemia | 0.05 µM nih.govresearchgate.net |

| SF-268 | Human CNS | - |

| MCF-7 | Human Breast | - |

| NCI-H460 | Human Lung | - |

| HepG-2 | Human Liver | - |

The precise cellular pathways involved in the antiproliferative effects of this compound are not fully elucidated in the provided search results. However, research on related epipolythiodioxopiperazines (ETPs) provides some insight. For instance, other compounds in this class have been shown to induce apoptosis through a caspase-dependent mechanism. nih.gov The cytotoxic activity of ETPs is often linked to their ability to form mixed disulfides with cellular proteins, disrupting their function. nih.gov Some related compounds have been found to inhibit heat shock protein 90 (Hsp90), a crucial target in cancer therapy. acs.orgresearchgate.netnih.gov While these mechanisms are suggested for related compounds, direct evidence for this compound's involvement in autophagy or caspase-dependent apoptosis is not explicitly detailed in the provided search results.

Immunosuppressive Properties in in vitro Systems

In addition to its anticancer properties, this compound has been identified as having immunosuppressive effects. nih.gov A study involving a fungus producing this compound highlighted its immunosuppressive and cytotoxic nature. nih.gov Another related compound, chetoseminudin B, which shares a structural class with this compound, has demonstrated weak immunosuppressive activity by inhibiting the proliferation of mouse splenic lymphocytes induced by Concanavalin A. researchgate.netresearchgate.net This suggests that compounds within this family, including this compound, may possess the ability to modulate immune responses.

Structure Activity Relationship Sar Studies of Melinacidin Iv and Its Analogs

Critical Structural Elements for Biological Function

The foundational structure of Melinacidin IV is the epipolythiodioxopiperazine (ETP) scaffold, which is a defining characteristic of a class of potent fungal metabolites. researchgate.netmountainscholar.org The rigidity and specific stereochemistry of this core, along with the nature of its sulfur bridge, are paramount to its biological function.

The epipolythiodioxopiperazine (ETP) framework is a privileged structure found in a variety of fungal metabolites that exhibit significant biological effects. ucl.ac.ukmdpi.com The ETP class of alkaloids, to which this compound belongs, is characterized by a sulfur-bridged diketopiperazine moiety. mountainscholar.org This core structure is a product of non-ribosomal peptide synthetases (NRPSs) in fungi. nih.govnih.gov The inherent conformational constraint of the ETP scaffold contributes to the stability and protease resistance of these molecules. mdpi.com A significant percentage of potent bioactive compounds isolated from fungi, such as those from the genus Acrostalagmus, belong to the ETP family, underscoring the importance of this scaffold as a precursor for biologically active molecules. researchgate.netnih.gov

The disulfide bridge is arguably the most critical feature for the biological activity of the ETP family of natural products. researchgate.netucl.ac.uk The potent cytotoxic, antimicrobial, and immunomodulatory activities are directly dependent on this transannular sulfur linkage. researchgate.netmdpi.com The prevailing understanding is that the disulfide bridge can engage in thiol-disulfide interchange with cysteine residues in proteins, leading to covalent modification and subsequent alteration of protein conformation and function. ucl.ac.uk Furthermore, the bridge is implicated in the generation of reactive oxygen species through redox cycling, which induces oxidative stress and mitochondrial damage. mdpi.com

Crucially, the reduction of the disulfide bridge to its corresponding dithiol form, or its conversion to a bis(methylthio) derivative, typically results in a significant diminution or complete loss of biological activity. mountainscholar.org This highlights that the constrained, reactive disulfide bond is essential for the mechanism of action of compounds like this compound. mountainscholar.org

This compound is a dimeric ETP that possesses a tetrasulfide bridge. nih.govnih.gov It belongs to a broader family of related natural products that vary in the number of sulfur atoms in the bridge, including disulfide, trisulfide, tetrasulfide, pentasulfide, and even hexasulfide homologs. mountainscholar.orgnih.govmdpi.com For example, this compound is considered a tetrasulfide homolog, while the related compound chetracin B contains a pentasulfide bridge, and chetracin C is a hexasulfide. nih.govmdpi.com

Studies on these homologs indicate that the number of sulfur atoms can influence the potency and spectrum of biological activity. Both this compound (tetrasulfide) and chetracin B (pentasulfide) have demonstrated potent nanomolar activity against various human cancer cell lines. nih.gov This suggests that polysulfide bridges with four or more sulfur atoms are well-tolerated and contribute to significant cytotoxicity. The interconversion between these different sulfide (B99878) homologs is also possible; for instance, desulfurization can convert higher sulfides to lower ones, while sulfurization can achieve the opposite. nih.gov

| Compound | Sulfur Bridge Type | Reported Biological Activity |

| Chaetocin (B1668567) A | Disulfide | Inhibitor of lysine-specific histone methyltransferases. nih.gov |

| This compound | Tetrasulfide | Potent cytotoxicity against multiple human cancer cell lines (HCT-8, Bel-7402, BGC-823, A549, and A2780) with IC50 values in the nanomolar range (3–54 nM). nih.gov Antibacterial activity. nih.govsemanticscholar.org |

| Chetracin B | Pentasulfide | Potent cytotoxicity against multiple human cancer cell lines (HCT-8, Bel-7402, BGC-823, A549, and A2780) with IC50 values in the nanomolar range (3–54 nM). nih.gov |

| Chetracin C | Hexasulfide | Isolated from Chaetomium spp. nih.gov |

Influence of Peripheral Substituents and Derivatization on Activity

While the ETP core and its sulfur bridge are fundamental, modifications to the peripheral parts of the this compound molecule and its analogs also play a crucial role in modulating biological activity. These modifications include changes in hydroxylation patterns and derivatization through processes like acylation.

This compound is structurally identified as (+)-12α,12α'-dihydroxychaetocin, indicating the presence of two hydroxyl groups at specific stereocenters. mdpi.comnih.gov The location and stereochemistry of these hydroxyl groups can significantly impact bioactivity. For related compounds like fumitremorgins, cytotoxic activity has been linked to the presence of hydroxyl groups in the side chains. semanticscholar.org The hydroxylation of the core structure is a key diversification step in the biosynthesis of these alkaloids, leading to a range of analogs with potentially different activities. mdpi.com The precise stereochemistry of these hydroxyl groups is critical, as different stereoisomers can exhibit varied biological profiles. mdpi.com

Derivatization of the core ETP structure, particularly through acylation of hydroxyl groups, has been explored as a means to modify the activity and physicochemical properties of these compounds. For instance, the acetate (B1210297) derivative of (+)-verticillin A, a related ETP, demonstrated notable cytotoxic and in vivo antitumor activity. nih.gov Similarly, acylated derivatives of verticillin (B84392) H were found to retain or even slightly improve the cytotoxic potency of the parent compound. nih.gov This suggests that such modifications can enhance properties like cell permeability without compromising the core pharmacophore. nih.gov

| Parent Compound | Derivative | Effect on Activity |

| (+)-Verticillin A | Acetate derivative | Showed cytotoxic activity against HeLa cells (ED₅₀ = 0.2 µM) and in vivo antitumor activity. nih.gov |

| Verticillin H | Acylated derivatives | Retained or slightly improved cytotoxicity, with IC₅₀ values from 7 to 229 nM against various cancer cell lines. nih.gov |

These findings indicate that the peripheral regions of this compound and its analogs offer opportunities for synthetic modification to fine-tune their biological activity profiles.

Correlation between Lipophilicity and Biological Potency

The lipophilicity of ETP alkaloids plays a significant role in their biological potency, influencing factors such as cell membrane permeability and interaction with molecular targets. While specific quantitative lipophilicity-potency correlations for this compound are not extensively detailed in the literature, comprehensive SAR studies on a wide array of over 60 natural and synthetic ETPs, including verticillin- and chaetocin-related compounds, provide valuable insights. mdpi.commit.edu

Modifications at several positions on the ETP scaffold alter lipophilicity and, consequently, biological activity. mit.edu this compound is also known as (+)-12α,12α'-dihydroxychaetocin, and the presence of these two hydroxyl groups significantly impacts its polarity compared to non-hydroxylated analogs like (+)-12,12'-dideoxyverticillin A. mdpi.comresearchgate.netmountainscholar.org Studies on various ETP derivatives have shown that human cancer cell lines are highly responsive to functionalization at the C11 position (equivalent to C12 in this compound's numbering system). google.com For instance, converting the hydroxyl group to an acetate (CH₂OAc) can modulate activity. google.com

General SAR trends for dimeric ETPs indicate that a balance between hydrophobic and hydrophilic features is crucial. It has been observed in synthetic ETP analogs that compounds with more aromatic and cyclic substituents tend to have better outcomes. ucl.ac.uk However, increasing the length of aliphatic chain substituents can also enhance biological activity up to a certain point, after which potency may decrease, highlighting the importance of a balanced lipophilic character. ucl.ac.uk

Table 1: Influence of C12/C12' Substitution on ETP Analog Activity

This table illustrates how modifications at the C12 and C12' positions, which alter the lipophilicity of the molecule, can affect cytotoxic potency. Data is generalized from SAR studies on related ETPs.

| Compound Type | Key Structural Feature | General Effect on Lipophilicity | Observed Impact on Potency |

|---|---|---|---|

| This compound | -OH at C12 and C12' | Increased Polarity | Potent cytotoxic and antimicrobial activity. nih.gov |

| (+)-12,12'-dideoxyverticillin A | -H at C12 and C12' | Decreased Polarity (More Lipophilic) | Highly potent anticancer compound. google.comacs.org |

| C12-Acetate Analog | -OAc at C12 and C12' | Intermediate Polarity | Activity is modulated; can be more or less potent depending on the specific analog and cell line. google.com |

Consequences of Novel Cross-Linkages (e.g., C-11a'-S-N) on Activity

The typical dimeric ETP structure is characterized by disulfide bridges across the diketopiperazine rings. The introduction of unconventional cross-linkages can have profound effects on biological activity. A prime example is the comparison between the known compound Chetracin B and Neochetracin, a novel analog produced by the fungus Amesia atrobrunnea. nih.govacs.org

Neochetracin is distinguished by a unique and unprecedented C-11a′-S-N cross-linkage, where a sulfur atom bridges C-11a of one monomeric unit and the amide nitrogen (N-6) of the other. acs.org Comparative biological evaluation of Neochetracin and Chetracin B, which has a standard trisulfide bridge, reveals the critical role of the linkage type. nih.govacs.org

Table 2: Effect of C-11a'-S-N Cross-Linkage on Antibacterial Activity

This table compares the minimum inhibitory concentrations (MIC) of Neochetracin and Chetracin B against various bacteria, highlighting the impact of the novel cross-linkage.

| Compound | Key Structural Feature | Bacillus subtilis (MIC, µg/mL) | Chromobacterium violaceum (MIC, µg/mL) |

|---|---|---|---|

| Neochetracin | C-11a′-S-N Cross-Linkage | 0.52 acs.org | >66.7 nih.gov |

| Chetracin B | Trisulfide Bridge | 8.3 nih.gov | 8.3 acs.org |

Comparative SAR Analysis with Chemically Related ETPs (e.g., Chaetocins, Verticillins, Gliotoxins)

This compound belongs to the large family of ETP alkaloids, which share a common biosynthetic origin and the signature epidithiodiketopiperazine core responsible for their potent bioactivities. nih.gov Comparing its SAR profile with those of related ETPs provides a broader understanding of the structural requirements for activity.

Chaetocins : this compound is structurally a dihydroxylated analog of chaetocin. researchgate.netmountainscholar.org The chaetocin family, including Chaetocin A, B, and C, are potent cytotoxic agents. mit.edunih.gov The primary difference between these molecules often lies in the degree of sulfuration (disulfide, trisulfide, etc.) and substitutions on the indole (B1671886) rings. SAR studies show that the number of sulfur atoms in the bridge can have a variable impact on potency, with some cell lines showing decreased activity with each additional sulfur atom. mit.edu The C12 hydroxyl groups of this compound add polarity, distinguishing its physicochemical properties from less functionalized chaetocins.

Verticillins : The verticillins, such as Verticillin A, are structurally very similar to the chaetocins and this compound but are derived from different amino acid precursors. mountainscholar.org Verticillin A lacks the C12 hydroxyl groups found in this compound. ucl.ac.uk Comprehensive SAR studies on verticillin- and chaetocin-related compounds have demonstrated that dimeric ETPs are generally potent, with IC₅₀ values often in the nanomolar range against various cancer cell lines. mdpi.commit.edu The U-937 lymphoma cell line, in particular, shows high susceptibility to this class of compounds. mit.edu The subtle structural differences between this compound and the verticillins, such as hydroxylation patterns, contribute to variations in their activity profiles across different cell lines.

Gliotoxins : Unlike the dimeric structures of this compound, chaetocins, and verticillins, gliotoxin (B1671588) is a monomeric ETP. mdpi.com It is one of the most well-known members of the ETP class and possesses a range of biological activities. mdpi.com Generally, the dimeric ETPs exhibit more potent antitumor activity than their monomeric counterparts. mit.edu This suggests a potential synergistic effect or an improved ability of the dimeric structure to engage with biological targets. The fundamental SAR, however, remains consistent: the integrity of the epidithiodiketopiperazine ring system, especially the disulfide bridge, is paramount for the biological activity of both monomeric and dimeric ETPs. mountainscholar.orgmdpi.com

Table 3: Comparative Overview of this compound and Related ETPs

This table summarizes the key structural differences and general biological potency of this compound compared to other major ETP classes.

| Compound Class | Core Structure | Key Distinguishing Feature(s) | General Potency Trend |

|---|---|---|---|

| This compound | Dimeric | C12, C12'-dihydroxylated chaetocin scaffold. mdpi.com | Potent cytotoxicity and antimicrobial activity. nih.gov |

| Chaetocins | Dimeric | Varying degrees of sulfuration (di-, tri-, tetrasulfide). nih.gov | Potent antitumor activity in the nanomolar range. mit.edu |

| Verticillins | Dimeric | Similar to chaetocins but often lack C12 hydroxylation. mountainscholar.orgucl.ac.uk | Potent cytotoxicity against a range of cancer cell lines. mit.edu |

| Gliotoxins | Monomeric | Single ETP unit. mdpi.com | Broadly bioactive, but generally less potent in anticancer assays than dimeric ETPs. mit.edu |

Synthetic Strategies and Chemical Modification Approaches for Melinacidin Iv

Approaches Towards the Total Synthesis of Melinacidin IV and its Core Scaffolds

The total synthesis of dimeric ETP alkaloids like this compound has been described as a "synthetic summit" due to their structural complexity. iccas.ac.cn Key challenges include the construction of the C3–C3′ linkage, which creates vicinal quaternary stereocenters, and the stereocontrolled installation of the epidithiodiketopiperazine bridge. acs.org While a completed total synthesis of this compound itself has not been detailed in readily available literature, synthetic campaigns targeting closely related structures such as verticillin (B84392) A and chaetocin (B1668567) A provide a blueprint for the strategies required. acs.orgmit.edu These approaches generally prioritize the formation of the dimeric diketopiperazine (DKP) core, followed by the challenging late-stage introduction of the sulfur bridge. acs.org

The synthesis of the this compound scaffold and related dimeric ETPs relies on the generation of several key intermediates and the execution of complex reaction pathways. The assembly is not linear and often involves converging fragments.

Dimeric Diketopiperazine (DKP) Core Synthesis: A primary challenge is the formation of the C3–C3′ bond connecting the two monomeric units. acs.org Biogenetically, this is proposed to occur via an oxidative dimerization. acs.org Synthetic chemists have devised methods to mimic this process in a controlled manner.

Reductive Dimerization: One successful strategy involves the cobalt-promoted reductive dimerization of monomeric precursors. acs.orgmit.edu This approach typically uses a low-valent cobalt species to mediate the coupling of functionalized monomers, such as polycyclic tertiary bromides, which can be generated with high stereocontrol via halocyclization reactions. acs.org However, this method can produce a statistical mixture of homo- and heterodimeric products when different monomers are used. mit.edu

Diazene-Directed Fragment Assembly: To overcome the lack of selectivity in some dimerization reactions, a novel route using diazene-directed fragment assembly has been developed for the synthesis of heterodimeric ETP derivatives. mit.edu This represents the first application of this type of coupling to dimeric DKP alkaloids and allows for the selective formation of heterodimers. mit.edu

Epidithiodiketopiperazine (ETP) Moiety Installation: The introduction of the sulfur bridge is typically a late-stage event due to its sensitivity to many reaction conditions. acs.orgmit.edu

Diol Thiolation: A common pathway involves the conversion of a diketopiperazine to a diol intermediate via stereoselective late-stage dihydroxylation. acs.org This diol can then undergo chemo- and stereoselective thiolation. For instance, treatment with hydrogen sulfide (B99878) (H₂S) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can install the two thiol groups, which then oxidize to form the disulfide bridge. mdpi.com

Stepwise Sulfidation: To achieve higher facial selectivity for the disulfide bridge, a stepwise sequence has been developed. This can involve the stereoselective formation of a C15-benzhydryl disulfide on a monomeric substrate, followed by an intramolecular sulfidation at C11 to form the ETP ring. mit.edu

From Trioxopiperazines: A general method has been developed for preparing ETPs from trioxopiperazine precursors, expanding the toolkit for accessing this critical functional group. nih.gov

Key synthetic intermediates in these pathways are summarized in the table below.

| Intermediate Class | Description | Role in Synthesis |

| Monomeric DKPs | Functionalized diketopiperazine monomers containing precursors to the hexahydropyrroloindoline core. | Building blocks for dimerization. |

| Polycyclic Tertiary Bromides | Formed via stereocontrolled bromocyclization of tryptophan-containing DKPs. | Substrates for cobalt-mediated reductive dimerization. acs.org |

| Dimeric DKP Diols | Dimerized diketopiperazines containing hydroxyl groups at the positions to be thiolated. | Key precursors for the direct installation of the ETP sulfur bridge. acs.orgnih.gov |

| Dimeric DKP Thiohemiaminals | Intermediates formed during the chemo- and stereoselective thiolation of diols. | Precursors to the final dithiol, which oxidizes to the ETP bridge. nih.gov |

| Thiol-Protected Dimers | ETPs where the disulfide is reduced and the resulting thiols are protected (e.g., as alkylsulfides). | Stable intermediates that allow for other transformations (like dimerization) before re-forming the ETP bridge. mit.edu |

The synthesis of this compound is fraught with stereochemical challenges due to its complex, three-dimensional structure containing multiple contiguous and quaternary stereocenters.

Vicinal Quaternary Stereocenters: The central C3–C3′ bond connects two quaternary stereocenters. acs.org Establishing this linkage with the correct absolute and relative stereochemistry is a formidable task that is often addressed by the dimerization strategy.

ETP Ring Diastereoselectivity: The installation of the epidithio bridge creates two new stereocenters at the bridgehead carbons (C11 and C15 in related structures). Achieving the correct facial selectivity is non-trivial. In the total synthesis of (+)-verticillin A, an initial late-stage sulfidation of the dimerized scaffold yielded the undesired diastereomer of the ETP ring. mit.edu The problem was solved by revising the strategy to effect the sulfidation on an epimerized monomeric substrate first, which allowed for the installation of the disulfide with the desired stereochemistry before dimerization. mit.edu

Enantioselectivity: Ensuring the synthesis produces only the desired enantiomer is critical. Enantioselective methods are often introduced early in the synthesis of the monomeric building blocks. For example, catalytic asymmetric (1,3)-dipolar cycloaddition reactions have been used to set the absolute stereochemistry of key amino ester building blocks in the synthesis of related ETPs. acs.org The development of enantioselective organocatalysis on DKP and triketopiperazine scaffolds is an area of active research to address these challenges. core.ac.uk

Controlling Remote Stereocenters: The molecule contains other stereocenters, such as the hydroxylated carbons (C12 and C12' in this compound), that must be controlled. The synthesis of (+)-gliocladine C, which contains a hydroxyl group adjacent to a quaternary carbon, highlights the difficulties in performing stereoselective late-stage oxidations in these sterically hindered environments. acs.orgnih.gov

Chemical Derivatization for Biological Probing and Activity Optimization

Chemical derivatization of this compound and related ETPs is a powerful tool for structure-activity relationship (SAR) studies and for developing chemical probes to identify cellular targets. acs.orgnih.gov Modifications typically target the reactive disulfide bridge or the peripheral functional groups.

Several chemical methods have been employed to create derivatives of complex ETPs for biological evaluation.

Disulfide Reduction and Alkylation/Acylation: The signature disulfide bridge is a prime target for modification. It can be readily reduced to a dithiol using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov The resulting thiols can then be capped with various electrophiles. Treatment with methyl iodide (MeI) provides the bis(methylsulfanyl) derivative, a technique often used for structural confirmation. nih.gov This strategy can be expanded to install other groups, creating derivatives like bis(para-fluorobenzyl)-disulfides or linking the molecule to moieties like glutathione (B108866). acs.org The thiols can also be acylated to form thioacetates. nih.gov

Acylation and Peptide Coupling: The hydroxyl groups on the this compound scaffold (at C12 and C12') are potential sites for acylation. In related compounds, hemisuccinate derivatives have been synthesized by reacting the molecule with succinic anhydride, a reaction that introduces a carboxylic acid handle suitable for further conjugation.

Sulfur Bridge Modification: The number of sulfur atoms in the bridge can be modulated. For example, trisulfides can be converted to disulfides using reagents like triphenylphosphine. nih.gov

Strategic Functionalization for Bioconjugation: To create probes for target identification or to develop antibody-drug conjugates, functional groups like azides can be synthetically incorporated. These can be placed at strategic positions on the ETP scaffold that tolerate substitution with minimal impact on bioactivity, allowing for subsequent derivatization via "click chemistry" without compromising potency. acs.org

Systematic derivatization and subsequent biological testing have generated extensive structure-activity relationship (SAR) data for the dimeric ETP class, revealing which parts of the molecule are essential for activity and which can be modified. nih.govrsc.org These studies have primarily focused on anticancer activity.

Key SAR findings for dimeric ETPs, which are instructive for this compound, include:

The ETP Motif is Crucial: The epidithiodiketopiperazine core is generally considered the "warhead" of the molecule and is essential for potent cytotoxicity. acs.org

Sulfur Bridge Derivatives: While the intact disulfide is important, some modifications are tolerated. Derivatives where the reduced thiols are converted to methyl disulfides or certain alkyl disulfides can retain potent anticancer activity. nih.gov However, attaching large, bulky groups directly to the sulfur, such as in the bis(l-glutathione)disulfide derivative, leads to a significant decrease in activity. acs.org Thioacetates and trithiocarbonates can also serve as competent anticancer agents, often with only a minor loss in potency compared to the parent ETP. nih.gov

Scaffold Substitution: Modifications at various positions on the core DKP structure have been explored. In studies of related dimeric ETPs, it was found that substitution at the C15 position (equivalent to C11/C11' in the other monomer) can enhance chemical stability but may reduce cytotoxic potency compared to the unsubstituted glycine-derived analogues. acs.org

The following table summarizes the observed effects of certain chemical modifications on the biological activity of complex dimeric ETP alkaloids.

| Modification Type | Example Derivative(s) | Position of Modification | Observed Effect on Anticancer Activity | Reference(s) |

| Disulfide Reduction & Alkylation | bis(para-fluorobenzyl)disulfide | Sulfur Bridge | Activity similar to parent ETP | acs.org |

| Disulfide Reduction & Conjugation | bis(l-glutathione)disulfide | Sulfur Bridge | Significantly reduced activity | acs.org |

| Thiol Acylation | Thioacetate | Sulfur Bridge | Retains potent activity, <10-fold less potent than parent | nih.gov |

| Carbonate Formation | Trithiocarbonate | Sulfur Bridge | Retains potent activity, <10-fold less potent than parent | nih.gov |

| Scaffold Substitution | C15-Methyl substitution | DKP Ring | Enhanced chemical stability but reduced cytotoxicity vs. glycine-derived analog | acs.org |

| Bioconjugation | Azide-Triazole | DKP Ring | Derivatization via click chemistry does not compromise activity | acs.org |

These synthetic and derivatization efforts are crucial for advancing the ETP class of natural products from fascinating molecular structures to potential therapeutic agents and powerful biological tools. nih.govrsc.org

Ecological and Evolutionary Context of Melinacidin Iv Production

Role in Inter-Species Chemical Communication and Antagonism

Melinacidin IV serves as a key player in the chemical warfare that characterizes the interactions between the various symbionts in fungus-growing ant colonies. Its production by Escovopsis is not a random occurrence but a targeted strategy to disrupt the defensive mechanisms of the ant colony.

Chemical Warfare in Fungus-Growing Ant Colonies

The underground gardens of fungus-growing ants are a battleground where chemical compounds are the weapons of choice. The ants cultivate a specific fungus, Leucoagaricus gongylophorus, as their primary food source. mdpi.comresearchgate.netresearchgate.net This mutualistic relationship is threatened by the specialized mycoparasite Escovopsis, which can decimate the fungal garden and lead to colony collapse. researchgate.netnih.govresearchgate.net To protect their fungal cultivar, the ants have evolved a sophisticated defense system that includes grooming behaviors and a mutualistic association with antibiotic-producing bacteria of the genus Pseudonocardia. researchgate.netnih.govresearchgate.net

The production of this compound by Escovopsis is a direct countermeasure to the ants' defensive symbiosis with Pseudonocardia. mdpi.comasm.orgbiorxiv.org These actinobacteria, which reside on the ants' cuticles, produce antifungal compounds that inhibit the growth of Escovopsis. researchgate.netnih.govswan.ac.uk Research has shown that this compound is a potent inhibitor of Pseudonocardia, effectively neutralizing one of the ants' primary defenses. nih.govindependent.co.uk By targeting and killing these defensive bacteria, Escovopsis creates a more favorable environment for its own proliferation within the fungal garden. researchgate.netnih.gov The production of this compound, along with other compounds like shearinine D, is upregulated when Escovopsis infects the cultivar, highlighting its role as a key virulence factor in this chemical arms race. nih.govindependent.co.uk

Table 1: Antagonistic Activity of this compound

| Producing Organism | Target Organism | Effect of this compound | References |

|---|---|---|---|

| Escovopsis weberi, Escovopsis aspergilloides | Pseudonocardia echinatior, Pseudonocardia octospinosus | Inhibition of growth, lethal activity | nih.gov, researchgate.net, independent.co.uk |

Contribution to Microbial Competition and Antibiotic Resistance in Natural Environments

The production of this compound within the closed environment of an ant colony contributes to the intense microbial competition for resources. The compound's potent antibacterial activity against Gram-positive bacteria like Pseudonocardia gives Escovopsis a competitive advantage. nih.gov This constant chemical pressure can drive the evolution of antibiotic resistance in the targeted bacteria. The ant nest metabolome is a complex environment where multiple antimicrobial compounds are produced not only by Escovopsis but also by the defensive bacteria themselves, who compete with other microbes. swan.ac.uk This intricate network of antibiotic production and resistance is a microcosm of the broader ecological and evolutionary dynamics that shape microbial communities in natural environments. biocompare.commyrmecologicalnews.org The study of these interactions provides valuable insights into the emergence and spread of antibiotic resistance. biocompare.com

Co-evolutionary Dynamics in Symbiotic Systems

The production of this compound is a product of a long and intricate co-evolutionary history between Escovopsis and the other members of the fungus-growing ant symbiosis. This dynamic interplay has shaped the genetic and metabolic capabilities of the parasite, leading to adaptations that enhance its success within the ant agricultural system.

Adaptation of Escovopsis Pathogens within Ant Agricultural Systems

The genus Escovopsis is believed to have co-evolved with the attine ants and their fungal cultivars since the origins of this agricultural symbiosis. frontiersin.orgresearchgate.net While initial hypotheses suggested a tight, co-cladogenic relationship where specific Escovopsis clades were associated with particular ant clades, more recent research indicates a more complex pattern, particularly in higher attine ants, with less host fidelity. frontiersin.orgresearchgate.net

Genomic studies reveal that the ability to produce secondary metabolites, including this compound, has played a crucial role in the adaptation of Escovopsis to different ant agricultural systems. asm.orgbiorxiv.org The acquisition and loss of biosynthetic gene clusters for various compounds appear to mirror the ecological radiations of the ants and the dynamic replacement of their fungal cultivars over evolutionary time. asm.orgbiorxiv.org The biosynthetic gene cluster for this compound is present in most Escovopsis strains associated with higher agriculture, suggesting its early acquisition and importance in parasitizing these more derived ant societies. pnas.orgresearchgate.net However, the distribution of other secondary metabolite pathways is more varied, indicating that different combinations of chemical weapons may be advantageous in different symbiotic contexts. asm.orgbiorxiv.org This evolutionary flexibility in secondary metabolism highlights the adaptive strategies employed by Escovopsis to thrive as a specialized parasite within this ancient agricultural system. asm.orgbiorxiv.org

Insights into the Evolutionary Trajectories of Secondary Metabolism in Symbiotic Fungi

The evolutionary pathways of secondary metabolism in symbiotic fungi are complex and dynamic, shaped by the intricate interactions with their hosts and the surrounding environment. asm.orgnih.gov The production of specialized metabolites, which are not essential for primary growth but confer significant survival advantages, is a key factor in these relationships. biorxiv.org Genomic analyses of various symbiotic fungi have begun to unravel the evolutionary histories of the biosynthetic gene clusters (BGCs) responsible for producing these compounds, including the antimicrobial agent this compound. asm.orgnih.govresearchgate.net

Research into fungi associated with fungus-growing ants, such as Escovopsis, has provided significant insights into how secondary metabolism evolves in response to a symbiotic lifestyle. asm.orgnih.gov These fungi exist in a highly specialized environment, interacting with both the ants and their cultivated fungi. nih.gov The gain and loss of BGCs appear to mirror the ecological shifts and radiations within these ant agricultural systems. asm.orgnih.gov

An ancestral state reconstruction analysis of biosynthetic pathways in Escovopsis and its allies suggests that the capability to produce this compound was acquired early in the evolution of this group of symbionts. asm.orgbiorxiv.org However, this trait was subsequently lost in certain lineages, such as Luteomyces, which parasitizes the fungal gardens of lower attine ants. asm.orgbiorxiv.orgbiorxiv.org This pattern of gain and loss highlights the dynamic nature of secondary metabolism in adapting to different symbiotic contexts. asm.orgnih.gov

The precise evolutionary origin of the this compound biosynthetic pathway remains a subject of investigation. asm.orgbiorxiv.org One hypothesis suggests that the BGC may have been acquired through horizontal gene transfer (HGT). biorxiv.org This is supported by the fact that other fungi in the order Hypocreales, such as Acrostalagmus sp., are known to produce this metabolite, while it appears to be absent in the immediate sister clade to Escovopsis, which includes Cladobotryum and Hypomyces. asm.orgbiorxiv.org The genus Acrostalagmus itself is a known producer of a variety of secondary metabolites, including different forms of melinacidin. mdpi.commdpi.comnih.gov

Alternatively, it is plausible that the pathway for this compound production evolved early within the Hypocreales family and was subsequently lost in several lineages, including the Cladobotryum-H. rosellus clade. biorxiv.org The presence of homologous genes to the this compound BGC in the closely related genus Trichoderma, even though Trichoderma itself has not been reported to synthesize this specific antibiotic, lends some support to this alternative hypothesis. biorxiv.orgmdpi.com

The following table summarizes the distribution of the this compound biosynthetic gene cluster or its known production across various fungal genera, illustrating the complex evolutionary trajectory of this secondary metabolite.

| Genus | This compound BGC/Production Status | Evolutionary Implication | Reference(s) |

| Escovopsis | Present in many species | Early acquisition in the lineage | asm.orgbiorxiv.orgnih.gov |

| Luteomyces | Absent (lost) | Secondary loss in a specialized lineage | asm.orgbiorxiv.orgbiorxiv.org |

| Cladobotryum | Not detected | Potential loss or never acquired | asm.orgbiorxiv.org |

| Hypomyces | Not detected | Potential loss or never acquired | asm.orgbiorxiv.orgnih.gov |

| Acrostalagmus | Known producer | Possible origin for horizontal gene transfer | biorxiv.orgmdpi.commdpi.com |

| Trichoderma | Homologous genes present, but no production reported | Suggests an ancient origin of the pathway within Hypocreales | biorxiv.orgmdpi.comnih.gov |

These findings underscore that the evolution of secondary metabolism in symbiotic fungi is not a linear process but rather a mosaic of gene acquisition, loss, and potential horizontal transfer events. asm.orgnih.gov The metabolic capabilities of these fungi, including the production of compounds like this compound, are finely tuned to the selective pressures of their symbiotic niches. nih.gov This dynamic evolutionary history has resulted in a diverse array of chemical arsenals that mediate the complex interactions within these symbiotic systems. asm.orgnih.govnih.govnih.gov

Advanced Research Methodologies and Future Directions in Melinacidin Iv Studies

Integration of Omics Technologies for Comprehensive Understanding

The application of omics technologies, including genomics, proteomics, and metabolomics, offers a system-level perspective on the biology of Melinacidin IV. nih.gov These approaches are instrumental in deciphering the genetic blueprint for its biosynthesis, understanding the enzymatic machinery involved, and mapping the metabolic networks that support its production.

Advanced Genomics and Metagenomics for Novel BGC Discovery and Functional Annotation

While the specific biosynthetic gene cluster (BGC) for this compound in Acrostalagmus luteoalbus has not been fully elucidated in publicly available literature, the study of fungal genomics provides a clear roadmap for its discovery and characterization. nih.gov Fungal secondary metabolites are typically synthesized by a series of enzymes encoded by genes that are physically clustered together in the genome. nih.gov For epipolythiodioxopiperazines (ETPs) like this compound, these clusters are known to harbor a core non-ribosomal peptide synthetase (NRPS) gene, which is responsible for assembling the peptide backbone of the molecule. researchgate.netfrontiersin.org